molecular formula C20H22O7 B12383236 6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone

6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone

Cat. No.: B12383236
M. Wt: 374.4 g/mol
InChI Key: YYGVWBCOVUSNQT-SOFGYWHQSA-N
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Description

6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is a chalcone derivative known for its diverse biological activities. Chalcones are a group of natural compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has been isolated from various plant sources and exhibits significant anti-inflammatory and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,2’,3’,4’-pentamethoxybenzaldehyde and 6’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is unique due to its specific substitution pattern and biological activities. Similar compounds include:

These comparisons highlight the structural diversity and functional uniqueness of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+

InChI Key

YYGVWBCOVUSNQT-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC

Origin of Product

United States

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